molecular formula C7H17ClN5O4+ B12062240 [[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride

[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride

Cat. No.: B12062240
M. Wt: 270.69 g/mol
InChI Key: RYDWZZXIJOMABA-JEDNCBNOSA-N
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Description

[[N’-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes amino, methoxy, and oxo functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[N’-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride typically involves multiple steps. One common method includes the alkylation of primary amines followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and efficiency in reducing various functional groups without affecting reducible substituents like nitro and chloride groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[[N’-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[[N’-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [[N’-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[[N’-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its structure allows for diverse chemical reactivity and interactions with biological molecules, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C7H17ClN5O4+

Molecular Weight

270.69 g/mol

IUPAC Name

[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride

InChI

InChI=1S/C7H16N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H,14,15)(H3,9,10,11);1H/q+1;/t5-;/m0./s1

InChI Key

RYDWZZXIJOMABA-JEDNCBNOSA-N

Isomeric SMILES

COC(=O)[C@H](CCCN=C(N)N[N+](=O)O)N.Cl

Canonical SMILES

COC(=O)C(CCCN=C(N)N[N+](=O)O)N.Cl

Origin of Product

United States

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